molecular formula C9H16N2OS B13987401 3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine CAS No. 77036-96-5

3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine

Katalognummer: B13987401
CAS-Nummer: 77036-96-5
Molekulargewicht: 200.30 g/mol
InChI-Schlüssel: DPJUWADAMFBNKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of butylamine with ethylsulfanyl acetic acid in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Wirkmechanismus

The mechanism of action of 3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine is unique due to the presence of both butyl and ethylsulfanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77036-96-5

Molekularformel

C9H16N2OS

Molekulargewicht

200.30 g/mol

IUPAC-Name

3-butyl-4-ethylsulfanyl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H16N2OS/c1-3-5-6-7-8(13-4-2)9(10)12-11-7/h3-6,10H2,1-2H3

InChI-Schlüssel

DPJUWADAMFBNKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NOC(=C1SCC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.